molecular formula C7H15NO4S B056913 3[N-Morpholino]propane sulfonic acid CAS No. 1132-61-2

3[N-Morpholino]propane sulfonic acid

Cat. No. B056913
CAS RN: 1132-61-2
M. Wt: 209.27 g/mol
InChI Key: DVLFYONBTKHTER-UHFFFAOYSA-N
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Description

3-[N-Morpholino]propane sulfonic acid (MOPS) is an organic compound commonly used as a buffer in biochemistry and molecular biology. It is a zwitterionic compound, meaning it has both a positively and a negatively charged group. It is a widely used buffer due to its wide range of pH stability, low toxicity, and low cost. MOPS is used in laboratory experiments to maintain a constant pH, as well as to denature proteins and to separate proteins and nucleic acids.

Scientific Research Applications

  • Alginate Production and Rheological Behavior : MOPS influences alginate production by Azotobacter vinelandii, its chemical composition, particularly its acetylation degree, and the rheological behavior of alginate-reconstituted solutions (Peña, Hernández, & Galindo, 2006).

  • Binding Thermodynamics of Metal Ions : The interactions of divalent metal ions with MOPS have been investigated using isothermal titration calorimetry, providing insights into the binding affinity of these ions to MOPS (Xiao et al., 2020).

  • Antimicrobial Evaluation of Derivatives : Sulfonate derivatives, including those containing MOPS, have been synthesized and screened for antimicrobial and antifungal activities, indicating potential biological applications (Fadda, El-Mekawy, & AbdelAal, 2016).

  • Catalytic Activity in Organic Chemistry : MOPS has been used in the synthesis and characterization of novel heternuclear dication Brønsted acidic ionic liquids, demonstrating its utility in catalysis and organic synthesis (Cui et al., 2015).

  • Complex Formation Studies : Studies on the complex formation of Cr(III) ion with MOPS provide valuable information for understanding the interactions of this ion in biological systems (Taha, Gupta, & Lee, 2011).

  • Electrochemical Studies : Research on the electrochemical behavior of cadmium and lead in the presence of MOPS contributes to a better understanding of these metals in various environmental and biological contexts (Soares et al., 1999).

  • Phase Equilibria in Solvent Systems : MOPS has been studied for its role in the phase equilibria of systems containing cyclic ethers, water, and MOPS, which is relevant for industrial applications (Altway, Taha, & Lee, 2015).

Safety and Hazards

When handling MOPS, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid ingestion and inhalation, dust formation, and contact with eyes, skin, or clothing .

Biochemical Analysis

Biochemical Properties

MOPS plays a significant role in biochemical reactions. It is known to interact with bovine serum albumin, stabilizing the protein . The nature of these interactions is primarily through hydrogen bonding and electrostatic interactions.

Cellular Effects

MOPS is used to maintain the pH of mammalian cell culture medium . It can modify lipid interactions and influence the thickness and barrier properties of membranes .

Molecular Mechanism

At the molecular level, MOPS exerts its effects primarily through its buffering capacity. It helps maintain a stable pH environment, which is crucial for the proper functioning of various biomolecules, including enzymes and proteins .

Temporal Effects in Laboratory Settings

Over time, MOPS buffer solutions may become discolored (yellow), but this slight discoloration reportedly does not significantly affect the buffering characteristics .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of MOPS in animal models. It is recommended that usage above 20 mM in mammalian cell culture work is not recommended .

Metabolic Pathways

Its primary role is as a buffering agent, helping to maintain a stable pH environment necessary for various biochemical reactions .

Transport and Distribution

MOPS is highly soluble in water , facilitating its distribution within cells and tissues. It has minimal lipid solubility, ensuring impermeability to membranes and minimizing interference with cellular processes .

Subcellular Localization

As a soluble buffer, MOPS is present throughout the cell, wherever aqueous solutions are found. It does not have any specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

3-morpholin-4-ylpropane-1-sulfonic acid
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InChI

InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DVLFYONBTKHTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
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DSSTOX Substance ID

DTXSID4044371
Record name 4-Morpholinepropanesulfonic acid
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Molecular Weight

209.27 g/mol
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Physical Description

White solid; [Merck Index] White odorless powder; [Caledon Laboratories MSDS]
Record name 4-Morpholinepropane sulfonic acid
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CAS RN

1132-61-2
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Record name 3-(N-morpholino)propanesulfonic acid
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Record name 4-morpholinopropanesulphonic acid
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Synthesis routes and methods

Procedure details

N,N-bis [2-Hydroxyethyl]-2-aminoethanesulfonic acid; (1,3-bis[tris(Hydroxymethyl)methylamino]propane); (N,N-bis[2-Hydroxyethyl]-2-aminoethanesulfonic acid; 2-[bis(2-Hydroxyethyl)amino]ethanesulfonic acid); (N-tris[Hydroxymethyl]methyl-2-aminoethane-sulfonic acid; 2-([2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]amino) ethanesulfonic acid; 3-[N,N-bis(2-Hydroxyethyl)methylamino]-2-hydroxypropanesulfonic acid); (3-[N-tris(Hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid); (tris[Hydroxymethyl]aminomethane), (2-amino-2-(hydroxymethyl)-1,3-propanediol); (N-[2-Hydroxyethyl]piperazine-N'-[2-hydroxypropanesulfonic acid]); (Piperazine-N,N'-bis[2-hydroxypropanesulfonic acid]); (N[2-Hydroxyethyl]piperazine-N'-[3-propane-sulfonic acid]); Triethanolamine, (2,2'2"-Nitrilotriethanol); and mixtures thereof.
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N-[2-Hydroxyethyl]piperazine N'-[2-hydroxypropanesulfonic acid]
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Piperazine N,N'-bis[2-hydroxypropanesulfonic acid]
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N[2-Hydroxyethyl]piperazine-N'-[3-propane-sulfonic acid]
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2,2'2"-Nitrilotriethanol
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N-tris[Hydroxymethyl]methyl-2-aminoethane-sulfonic acid
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[Compound]
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3-[N,N-bis(2-Hydroxyethyl)methylamino]-2-hydroxypropanesulfonic acid
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tris[Hydroxymethyl]aminomethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3[N-Morpholino]propane sulfonic acid
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3[N-Morpholino]propane sulfonic acid
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Q & A

A: MOPS is a zwitterionic buffering agent known for its effectiveness in the pH range of 6.5 to 7.9, making it ideal for many biological and biochemical experiments. [, , , , ] This range is particularly relevant for studying enzymes, proteins, and cells that are sensitive to drastic pH changes. [, ]

A: MOPS has the molecular formula C7H15NO4S and a molecular weight of 209.26 g/mol. While spectroscopic data is not extensively discussed in the provided research, its zwitterionic nature influences its interactions in various applications. [, , , ]

A: MOPS demonstrates good stability in various experimental settings. Studies have shown its compatibility with analytical techniques like High-Performance Liquid Chromatography (HPLC) [, ] and its use in characterizing biological samples like duodenal juice. [] Additionally, MOPS remains effective as a buffer in both liquid media and solid agar, although it can influence the properties of the resulting products, like spore coat protein composition in Bacillus subtilis. []

A: Research has shown that MOPS can significantly amplify the fluorescence intensity of 6-carboxyfluorescein (FAM)-labeled aptamers. [] This discovery led to the development of a highly sensitive and rapid aptasensor for detecting Cadmium ions (Cd2+). [] The mechanism involves MOPS influencing the pKa and conformation of the FAM-aptamer, leading to enhanced fluorescence. []

A: Studies on Pseudomonas cepacia revealed that MOPS buffer, particularly at pH greater than 7.5, could eliminate the bacteria's susceptibility to β-lactam antibiotics. [] This effect is likely linked to changes in the bacteria's physiology and outer membrane protein expression in response to the specific environmental conditions. [, ]

A: Researchers utilize techniques like HPLC with UV detection to quantify residual MOPS in samples. [, ] These methods are validated for their accuracy, precision, and specificity, ensuring reliable measurement of MOPS concentrations in different matrices. [, ]

A: While MOPS is widely used, researchers can choose from other Good's buffers like ADA (N-[2-acetamido]-2-iminodiacetic acid) or ACES (2-[(2-amino-2-oxoethyl)-amino] ethanesulfonic acid) based on the specific pH range and experimental requirements. [] Factors like the pKa of the buffer, its compatibility with the system being studied, and potential interactions with other components should be carefully considered. [, , ]

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